molecular formula C19H16N4O3S B2885639 N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzenesulfonamide CAS No. 862812-09-7

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzenesulfonamide

Cat. No.: B2885639
CAS No.: 862812-09-7
M. Wt: 380.42
InChI Key: OSAPOHNDFUWXNB-UHFFFAOYSA-N
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Description

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides This compound features a unique structure combining an imidazo[1,2-a]pyrimidine moiety with a methoxyphenyl group and a benzenesulfonamide group

Chemical Reactions Analysis

Types of Reactions

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Bases: Pyridine, triethylamine.

    Solvents: Toluene, dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group yields an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore in the design of new drugs. It has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties. The imidazo[1,2-a]pyrimidine core is known for its ability to interact with various biological targets, making it a valuable scaffold in drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrimidine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the target. The sulfonamide group can enhance the compound’s binding affinity and specificity by forming hydrogen bonds with the target protein.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)benzenesulfonamide: Similar structure but with a pyridine ring instead of an imidazo[1,2-a]pyrimidine.

    N-(2-methoxyphenyl)benzenesulfonamide: Lacks the imidazo[1,2-a]pyrimidine moiety.

    N-(5-(imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenyl)benzenesulfonamide: Contains an imidazo[1,2-a]pyridine instead of an imidazo[1,2-a]pyrimidine.

Uniqueness

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzenesulfonamide is unique due to the presence of the imidazo[1,2-a]pyrimidine moiety, which imparts distinct biological and chemical properties. This structure allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-26-18-9-8-14(17-13-23-11-5-10-20-19(23)21-17)12-16(18)22-27(24,25)15-6-3-2-4-7-15/h2-13,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAPOHNDFUWXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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